Isobutyl salicylate is an organic compound classified as an ester, specifically the isobutyl ester of salicylic acid. Its chemical formula is , and it has a molecular weight of approximately 194.23 g/mol. This compound appears as a colorless to pale yellow liquid with a pleasant, somewhat floral scent, often described as reminiscent of clover or orchid. It is commonly utilized in the fragrance industry due to its appealing aroma and stability in various formulations .
Some studies have investigated the potential antimicrobial properties of Isobutyl Salicylate. A study published in "Letters in Applied Microbiology" found that IBS exhibited antibacterial activity against various foodborne pathogens, including Staphylococcus aureus and Escherichia coli []. However, further research is needed to determine the effectiveness and safety of IBS as an antimicrobial agent in practical applications.
Limited research suggests that Isobutyl Salicylate might possess anti-inflammatory properties. A study published in "Bioorganic & Medicinal Chemistry" explored the anti-inflammatory effects of IBS and its derivatives on lipopolysaccharide (LPS)-induced inflammatory responses in macrophages []. The results suggest that IBS and its derivatives might have potential as anti-inflammatory agents, but further studies are needed to confirm these findings and understand the underlying mechanisms.
Additionally, it can undergo transesterification with other alcohols to form different esters . The synthesis of isobutyl salicylate can also be catalyzed by boric acid or rare-earth solid superacids, enhancing the efficiency of the reaction while minimizing environmental impact .
The synthesis of isobutyl salicylate typically involves the esterification of salicylic acid with isobutanol. Common methods include:
Isobutyl salicylate finds extensive applications in various industries:
Studies on the interactions of isobutyl salicylate with biological systems have focused on its safety profile as a fragrance ingredient. It has been assessed for potential allergic reactions and irritant effects on skin and eyes. While adverse reactions are uncommon, caution is advised when formulating products containing this compound due to its potential toxicity to aquatic life .
Isobutyl salicylate belongs to a class of compounds known as salicylates. Below are some similar compounds along with their unique characteristics:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Ethyl Salicylate | C₉H₁₀O₃ | Commonly used in fragrances; less intense than isobutyl salicylate. |
Butyl Salicylate | C₁₁H₁₄O₃ | Similar applications; slightly different odor profile. |
Methyl Salicylate | C₇H₈O₃ | Known for its medicinal properties; stronger scent than isobutyl salicylate. |
Salicylic Acid | C₇H₆O₃ | The parent compound; widely used in pharmaceuticals for acne treatment. |
Isobutyl salicylate stands out due to its unique floral scent profile and stability in various formulations, making it particularly valuable in perfumery compared to other salicylates that may have stronger or more medicinal odors .
Irritant